REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH:15][CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>O1CCCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([N:19]2[CH2:20][CH2:21][CH:16]([OH:15])[CH2:17][CH2:18]2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
78.1 g
|
Type
|
reactant
|
Smiles
|
OC1CCNCC1
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
236 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
The resultant slurry was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then added (exotherm) which
|
Type
|
CUSTOM
|
Details
|
precipitation
|
Type
|
WASH
|
Details
|
was washed in with THF (500 ml)
|
Type
|
STIRRING
|
Details
|
The resultant slurry was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
To the reaction mixture was added water (2000 ml)
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
EXTRACTION
|
Details
|
The solution was then extracted with diethyl ether (3×1800 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (DCM) (3×1500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined DCM layers are dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N1CCC(CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |